![molecular formula C7H14O2 B3106680 [(2R)-5,5-dimethyloxolan-2-yl]methanol CAS No. 159890-10-5](/img/structure/B3106680.png)
[(2R)-5,5-dimethyloxolan-2-yl]methanol
概要
説明
[(2R)-5,5-dimethyloxolan-2-yl]methanol is a chiral compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is also known as ®-(5,5-Dimethyl-2-tetrahydrofuryl)methanol. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom.
準備方法
The synthesis of [(2R)-5,5-dimethyloxolan-2-yl]methanol typically involves the resolution of racemic mixtures. Racemic mixtures are 50:50 mixtures of two enantiomers, which are mirror images of each other . The resolution process involves separating these enantiomers using enantiomerically pure chiral reagents to form diastereomers, which can then be separated based on their different physical properties . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
化学反応の分析
[(2R)-5,5-dimethyloxolan-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can lead to the formation of the corresponding aldehyde or carboxylic acid.
科学的研究の応用
[(2R)-5,5-dimethyloxolan-2-yl]methanol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it can be used in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of [(2R)-5,5-dimethyloxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
類似化合物との比較
[(2R)-5,5-dimethyloxolan-2-yl]methanol can be compared to other similar compounds, such as (S)-(5,5-Dimethyl-2-tetrahydrofuryl)methanol and other chiral alcohols. These compounds share similar structural features but differ in their stereochemistry and specific functional groups. The uniqueness of this compound lies in its specific chiral configuration, which can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
[(2R)-5,5-dimethyloxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPGNZTCLQDEJ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


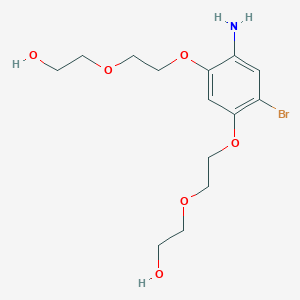
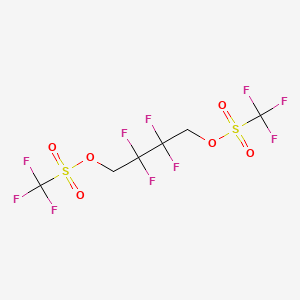
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)


![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)
![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
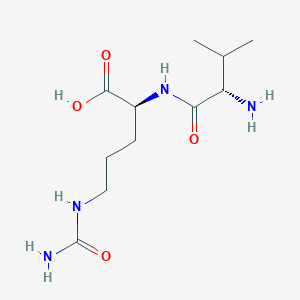

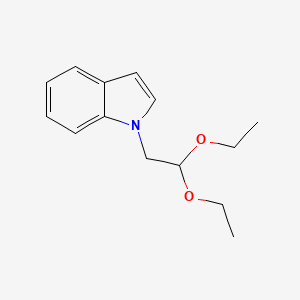
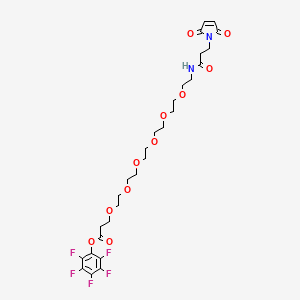
![[2-(Fmoc-amino)acetamido]methyl Acetate](/img/structure/B3106696.png)


